2-(2-ethoxyphenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenoxy)-N,N-diethylethanamine is an organic compound with a complex structure that includes an ethoxyphenoxy group and a diethylethanamine moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
2-(2-ethoxyphenoxy)-N,N-diethylethanamine, also known as Viloxazine , is a selective norepinephrine reuptake inhibitor . Its primary targets are the norepinephrine transporters in the brain. These transporters play a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions .
Mode of Action
Viloxazine acts by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can improve symptoms of conditions like Attention Deficit Hyperactivity Disorder (ADHD) .
Biochemical Pathways
The primary biochemical pathway affected by Viloxazine is the norepinephrine pathway. By inhibiting the reuptake of norepinephrine, Viloxazine increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as improved attention and response actions, particularly in individuals with ADHD .
Result of Action
The increased concentration of norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved symptoms in conditions like ADHD . This includes increased attention, decreased impulsivity, and improved executive functioning .
Action Environment
The action, efficacy, and stability of Viloxazine can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs can affect its absorption and metabolism. Additionally, genetic factors can influence how an individual metabolizes Viloxazine, potentially impacting its efficacy and the risk of side effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of morpholine . Morpholine derivatives, such as viloxazine, are known to act as selective norepinephrine reuptake inhibitors . This suggests that 2-(2-ethoxyphenoxy)-N,N-diethylethanamine may interact with enzymes, proteins, and other biomolecules involved in the norepinephrine reuptake process .
Cellular Effects
Based on its structural similarity to viloxazine, it may influence cell function by modulating norepinephrine levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it acts as a norepinephrine reuptake inhibitor, similar to viloxazine . This would involve binding interactions with the norepinephrine transporter, potentially leading to changes in gene expression and enzyme activity.
Metabolic Pathways
Given its structural similarity to viloxazine, it may be involved in pathways related to norepinephrine reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N,N-diethylethanamine typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction proceeds through a substitution mechanism, resulting in the formation of 2-(2-ethoxyphenoxy)ethyl bromide, which is then further reacted with diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and phase-transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-ethoxyphenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Viloxazine: A selective norepinephrine reuptake inhibitor with antidepressant properties .
Uniqueness
2-(2-ethoxyphenoxy)-N,N-diethylethanamine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a unique combination of ethoxyphenoxy and diethylethanamine groups, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMAMRGHNJQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.